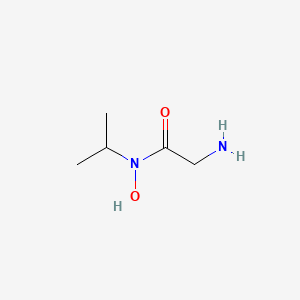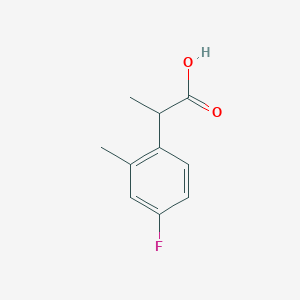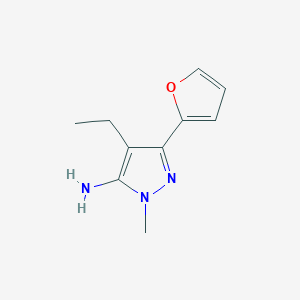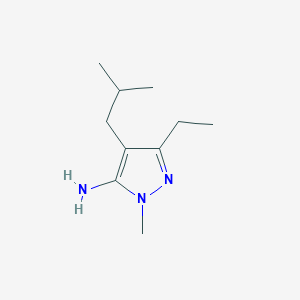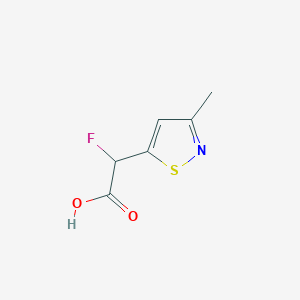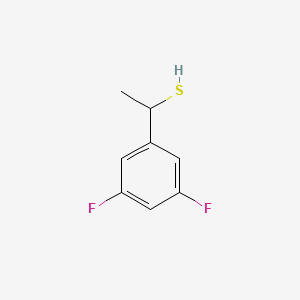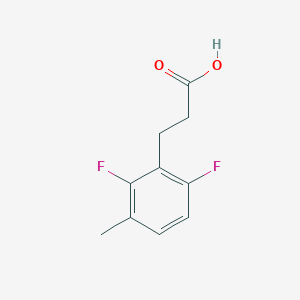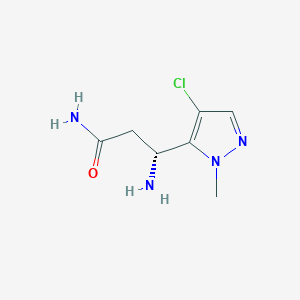
(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide is a chemical compound with potential applications in various scientific fields. Its structure consists of an amino group, a chlorinated pyrazole ring, and a propanamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated pyrazole is reacted with an amine, such as ammonia or an alkylamine, to introduce the amino group.
Propanamide Formation: The final step involves the reaction of the amino-chloropyrazole with a suitable acylating agent, such as acetic anhydride, to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chlorinated pyrazole ring can be reduced to form the corresponding pyrazoline.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium hydroxide or alkoxides in polar solvents.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Hydroxyl or alkoxy-substituted pyrazoles.
Scientific Research Applications
(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide involves its interaction with specific molecular targets. The amino and chlorinated pyrazole groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(4-chloro-1H-pyrazol-5-yl)propanamide: Lacks the methyl group on the pyrazole ring.
(3R)-3-Amino-3-(4-methyl-1H-pyrazol-5-yl)propanamide: Lacks the chlorine atom on the pyrazole ring.
(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanamide: Chlorine atom is positioned differently on the pyrazole ring.
Uniqueness
(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the chlorine and methyl groups on the pyrazole ring, along with the amino and propanamide moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H11ClN4O |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-chloro-2-methylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C7H11ClN4O/c1-12-7(4(8)3-11-12)5(9)2-6(10)13/h3,5H,2,9H2,1H3,(H2,10,13)/t5-/m1/s1 |
InChI Key |
UBJDQYMNAVGREM-RXMQYKEDSA-N |
Isomeric SMILES |
CN1C(=C(C=N1)Cl)[C@@H](CC(=O)N)N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13321017.png)
![7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13321023.png)
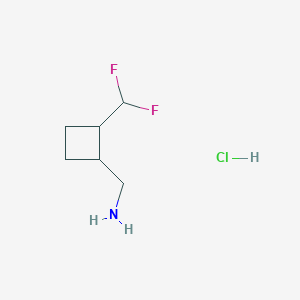
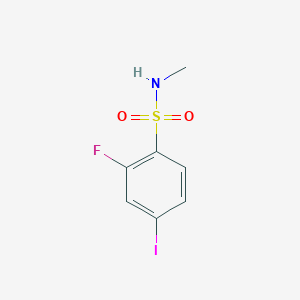
![Ethyl 2-(1,1-difluoro-6-oxospiro[2.5]octan-5-yl)-2-oxoacetate](/img/structure/B13321031.png)

